Disulfo-ICG amine

Catalog No.
S12854632
CAS No.
M.F
C51H62N4Na2O10S3
M. Wt
1033.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disulfo-ICG amine

Product Name

Disulfo-ICG amine

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

Molecular Formula

C51H62N4Na2O10S3

Molecular Weight

1033.2 g/mol

InChI

InChI=1S/C51H64N4O10S3.2Na/c1-50(2)45(54(32-16-10-13-21-47(56)53-31-15-9-8-14-30-52)43-28-22-37-35-39(67(60,61)62)24-26-41(37)48(43)50)19-11-6-5-7-12-20-46-51(3,4)49-42-27-25-40(68(63,64)65)36-38(42)23-29-44(49)55(46)33-17-18-34-66(57,58)59;;/h5-7,11-12,19-20,22-29,35-36H,8-10,13-18,21,30-34,52H2,1-4H3,(H3-,53,56,57,58,59,60,61,62,63,64,65);;/q;2*+1/p-2

InChI Key

DSWJUFGESWKFBW-UHFFFAOYSA-L

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Disulfo-ICG amine, also known as Disulfo-ICG-NH2, is a fluorescent dye characterized by its molecular formula C51H62N4Na2O10S3C_{51}H_{62}N_{4}Na_{2}O_{10}S_{3} and a molecular weight of approximately 1033.23 g/mol. This compound integrates three significant components: Disulfo, Indocyanine Green, and Amine. The Disulfo part includes two sulfonic acid groups that enhance the compound's water solubility and stability, making it particularly useful in biological applications. Indocyanine Green is widely recognized for its utility in medical diagnostics, particularly in imaging and tracking cells and proteins. The amine group facilitates conjugation with biomolecules, allowing for effective labeling and tracking in various biological contexts .

  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions with electrophiles, enabling the formation of various derivatives.
  • Oxidation and Reduction: The sulfonic acid groups can undergo oxidation and reduction under specific conditions, which may alter the compound's properties.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically performed in polar solvents like dimethyl sulfoxide or water.
  • Oxidation: Hydrogen peroxide is often used for oxidation reactions.
  • Reduction: Sodium borohydride is a common reducing agent employed in these reactions.

The major products formed depend on the specific reagents and conditions used during the reactions.

Disulfo-ICG amine exhibits significant biological activity primarily through its fluorescent properties. Upon exposure to specific wavelengths of light, it emits fluorescence, enabling visualization and tracking of labeled biomolecules. The mechanism involves:

  • Absorption of Light: The compound absorbs light at designated wavelengths, leading to electron excitation.
  • Emission of Fluorescence: Excited electrons return to their ground state, emitting light at different wavelengths detectable as fluorescence.
  • Interaction with Biomolecules: The amino group reacts with carboxyl groups on biomolecules, forming stable conjugates that can be visualized using fluorescence imaging techniques .

The synthesis of Disulfo-ICG amine involves several key steps:

  • Activation of Indocyanine Green: Indocyanine Green is activated using coupling agents such as N-hydroxysuccinimide in the presence of a carbodiimide (e.g., N,N’-dicyclohexylcarbodiimide).
  • Conjugation with Amine: The activated dye is then reacted with an amine-containing compound (e.g., ethylenediamine) under mild conditions to form Disulfo-ICG amine.

This synthetic route preserves the integrity of the fluorescent properties while facilitating effective conjugation with biomolecules .

Disulfo-ICG amine has diverse applications across various fields:

  • Biomedical Imaging: Utilized for tracking cells, proteins, and other biomolecules in live imaging studies.
  • Diagnostics: Employed in medical diagnostics for visualizing vascular structures and assessing organ function.
  • Research: Used extensively in biochemical research for studying protein interactions and cellular processes through fluorescence microscopy .

Interaction studies involving Disulfo-ICG amine focus on its binding affinity with various biomolecules. These studies often employ techniques such as fluorescence resonance energy transfer (FRET) to assess interactions between labeled proteins or between proteins and nucleic acids. The unique fluorescent properties allow researchers to monitor real-time interactions within living cells or tissues .

Disulfo-ICG amine shares structural similarities with several other compounds, particularly within the class of cyanine dyes. Here are some notable comparisons:

Compound NameStructure/PropertiesUnique Features
Indocyanine GreenFluorescent dye used primarily for medical diagnosticsBinds tightly to plasma proteins; used for angiography
ICG Sulfo-NHS EsterAmine-reactive form of Indocyanine GreenHigher water solubility; optimized for protein labeling
Cyanine7.5 AmineNear-infrared dye with free amino groupCan be coupled with activated carboxylic acid derivatives
ICG Xtra-OSuAnother variant used for similar applicationsEnhanced fluorescence properties

Disulfo-ICG amine's uniqueness lies in its dual functionality as both a fluorescent marker and a reactive agent capable of forming stable conjugates with biomolecules through its amine group . This makes it particularly valuable in both diagnostic and research settings where precise tracking of biomolecular interactions is required.

Disulfo-ICG amine (C₅₁H₆₂N₄Na₂O₁₀S₃) belongs to the tricarbocyanine dye family, characterized by a conjugated polymethine chain flanked by two benzindole ring systems. The compound shares core structural elements with ICG (C₄₃H₄₇N₂NaO₆S₂), including:

  • A heptamethine bridge enabling NIR absorption
  • Two 1,1-dimethyl-3-sulfobutylbenzindole termini
  • Delocalized π-electron system for fluorescence emission

Critical modifications differentiate the derivatives:

FeatureICGDisulfo-ICG Amine
Molecular Weight774.97 g/mol1,033.2 g/mol
Sulfonate Groups23
Functional GroupsNone (neutral)Primary amine
Aqueous SolubilityModerate (DMF required)High (water-soluble)

The additional sulfonate group at the central benzene ring and the hexylamine side chain (C₆H₁₂NH₂) confer three key advantages:

  • Enhanced hydrophilicity: Increased sulfonation raises the octanol-water partition coefficient (logP) from -1.5 (ICG) to -3.2, reducing non-specific binding
  • Conjugation capability: The primary amine enables covalent attachment to carboxylated biomolecules via EDC/NHS chemistry
  • Reduced aggregation: Negative charges from sulfonates (-SO₃⁻) create electrostatic repulsion, decreasing dimerization by 68% compared to ICG

The structural evolution from ICG follows a deliberate design strategy to overcome limitations observed in clinical applications, particularly protein-induced quenching and limited bioconjugation options.

Historical Development of Sulfonated Cyanine Dyes

The development of Disulfo-ICG amine stems from three major phases in fluorophore evolution:

Phase 1: Early cyanine dyes (1871–1940s)

  • 1871: Adolf von Baeyer synthesizes fluorescein, demonstrating fluorescence through conjugated π-systems
  • 1920s: Brooker introduces cyanine dyes with extended conjugation via methine bridges
  • 1933: Fischer patents first sulfonated cyanines for textile dyeing

Phase 2: Medical adaptation (1950s–1990s)

  • 1956: FDA approves ICG for hepatic function testing, leveraging its NIR absorbance
  • 1987: Mujumdar synthesizes Cy3/Cy5 dyes with sulfonate groups for reduced aggregation
  • 1994: Southwick introduces sulfo-NHS esters for protein conjugation

Phase 3: Targeted molecular imaging (2000s–present)

  • 2008: Zheng develops C-C bonded cyanines to replace ether linkages
  • 2016: Systematic evaluation of sulfonated Cy7 derivatives demonstrates improved photostability
  • 2021: Disulfo-ICG amine emerges as ICG derivative with dual sulfonation and amine functionality

This progression addressed three historical challenges:

  • Chemical instability: Early cyanines degraded via ether bond hydrolysis (t₁/₂ <24 hrs)
  • Aggregation: Non-sulfonated dyes formed non-fluorescent dimers in plasma
  • Functionalization limits: ICG lacked reactive groups for biomolecule conjugation

The synthesis of Disulfo-ICG amine represents a convergence of these historical lessons, incorporating C-C bonded bridges (replacing ethers) and strategic sulfonation patterns.

Key Advantages Over Parent ICG Compound

Disulfo-ICG amine demonstrates measurable improvements across six critical parameters:

Table 2: Performance comparison with ICG

ParameterICGDisulfo-ICG AmineImprovement
Quantum Yield (Φ)0.0160.02875%
Molar Extinction (ε)220,000 M⁻¹cm⁻¹225,000 M⁻¹cm⁻¹2.3%
Plasma Stability (t₁/₂)2.8 hrs4.1 hrs46%
Aqueous Solubility1 mg/mL10 mg/mL10x
Conjugation EfficiencyN/A92%-
Tissue Penetration5-8 mm8-12 mm50%

Four mechanisms drive these enhancements:

  • Sulfonate-mediated solubility: Three -SO₃⁻ groups increase hydration entropy (ΔS = +47 J/mol·K) compared to ICG's two sulfonates
  • Steric hindrance: The hexylamine side chain disrupts π-π stacking between benzindole rings, reducing aggregation by 68%
  • Conjugation versatility: The primary amine enables direct coupling to antibodies, proteins, or nanoparticles without requiring NHS ester intermediates
  • Reduced protein binding: Higher sulfonation decreases association with serum albumin (Kd = 1.2 μM vs. ICG's 0.3 μM), minimizing fluorescence quenching

These properties make Disulfo-ICG amine particularly suitable for:

  • Multispectral imaging: Simultaneous use with ICG (Δλem = 30 nm) enables dual-channel detection
  • Antibody-drug conjugates: Amine-directed conjugation achieves >90% labeling efficiency vs. 40-60% for ICG-NHS
  • Dynamic perfusion studies: Extended plasma half-life permits real-time tracking over 4+ hours

Atomic Composition and Stereochemical Features

Disulfo-Indocyanine Green amine represents a complex cyanine-based fluorescent compound characterized by a distinctive molecular architecture that incorporates multiple functional groups within a conjugated framework [1]. The compound exhibits the molecular formula C₅₁H₆₂N₄Na₂O₁₀S₃ with a molecular weight of 1033.23 grams per mole, establishing it as a relatively large organic molecule within the cyanine dye family [1] [4]. The molecular structure comprises fifty-one carbon atoms, sixty-two hydrogen atoms, four nitrogen atoms, two sodium cations, ten oxygen atoms, and three sulfur atoms, reflecting the complex substitution pattern that defines this particular derivative [1].

The stereochemical configuration of Disulfo-Indocyanine Green amine is dominated by an all-trans polyene bridge connecting two indole moieties, which is characteristic of the extended conjugation system found in cyanine dyes [1] [11]. This all-trans configuration ensures optimal orbital overlap along the polymethine chain, facilitating efficient electron delocalization and contributing to the compound's distinctive optical properties [11] [13]. The molecule lacks chiral centers, eliminating stereoisomerism concerns that might complicate synthetic protocols or analytical characterization [1].

The International Union of Pure and Applied Chemistry name for this compound, though abbreviated for practical purposes, describes it as disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate [1]. This nomenclature reflects the specific E-configuration of the double bonds within the heptamethine chain, which spans between the two nitrogen-containing heterocyclic terminus [1] [11].

PropertyValueReference
Molecular FormulaC₅₁H₆₂N₄Na₂O₁₀S₃ [1]
Molecular Weight (g/mol)1033.23 [1] [4]
Stereochemical ConfigurationAll-trans polyene chain [1]
Number of Chiral Centers0Structural analysis
Double Bond ConfigurationE-configuration in polyene bridge [1]

The atomic architecture incorporates two symmetrical benzo[e]indole ring systems connected by a seven-carbon polymethine bridge, with each terminus bearing distinct substitution patterns [1] [10]. The extended conjugation system encompasses the entire molecular framework, from the terminal indole rings through the central polyene chain, creating a delocalized electron system that extends across the molecular backbone [11] [13]. This structural arrangement positions Disulfo-Indocyanine Green amine within the heptamethine cyanine classification, distinguishing it from shorter-chain analogues such as trimethine or pentamethine variants [20] [38].

Sulfonation Patterns and Charge Distribution

The sulfonation pattern in Disulfo-Indocyanine Green amine represents a critical structural feature that fundamentally alters the physicochemical properties compared to non-sulfonated cyanine analogues [1] [26]. The molecule incorporates three strategically positioned sulfonic acid groups, with two located on the benzene portions of the indole ring systems at the 7-position of each benzo[e]indole moiety, and one additional sulfonate group terminating a butyl side chain [1] [16]. This specific sulfonation pattern creates a tri-anionic species under physiological conditions, necessitating the presence of two sodium counterions to maintain overall electrical neutrality [1] [4].

The charge distribution within Disulfo-Indocyanine Green amine reflects the ionization state of the sulfonic acid functionalities, which exist as sulfonate anions across the physiological pH range due to their exceptionally low pKa values [14] [21]. Each sulfonic acid group contributes a formal negative charge, resulting in a net negative charge of three units distributed across the molecular framework [1] [16]. The positive charge contribution from the quaternary nitrogen center within the polymethine chain partially offsets this negative charge density, although the overall molecular species remains anionic [1] [11].

The positioning of sulfonic acid groups on the peripheral benzene rings rather than on the central chromophore system preserves the electronic characteristics of the conjugated framework while introducing significant hydrophilic character [16] [26]. This strategic placement minimizes perturbation of the electronic transitions responsible for the compound's optical properties while maximizing the impact on solubility and aggregation behavior [15] [16]. The terminal sulfonate group on the butyl side chain extends the hydrophilic character beyond the core chromophore, creating an amphiphilic molecular architecture [1] [25].

Sulfonic Acid Group PositionCharge StateEffect on Solubility
Benzene ring (indole moiety 1)-1 (deprotonated)Increases water solubility
Benzene ring (indole moiety 2)-1 (deprotonated)Increases water solubility
Terminal butyl chain-1 (deprotonated)Increases water solubility
Net charge contribution-3 total from sulfonatesHigh water solubility
Sodium counterions+2 total from sodiumMaintains overall neutrality

The electrostatic interactions arising from the sulfonate groups significantly influence intermolecular associations, particularly the tendency toward aggregation that is characteristic of cyanine dyes [15] [18]. The negative charges create electrostatic repulsion between molecules, effectively disrupting the π-π stacking interactions that typically promote aggregation in non-sulfonated cyanines [18] [24]. This electrostatic stabilization against aggregation enhances the compound's utility in biological applications where monomeric behavior is preferred [15] [26].

Hydrophilic-Lipophilic Balance Analysis

The hydrophilic-lipophilic balance of Disulfo-Indocyanine Green amine is predominantly skewed toward hydrophilic character, primarily due to the presence of multiple sulfonic acid groups and the amide functionality [23] [26]. The three sulfonate groups constitute the major hydrophilic contributors, each providing significant water-interaction capability through ionic solvation and hydrogen bonding with water molecules [23] [27]. The primary amine terminus and the amide linkage within the hexyl chain provide additional hydrophilic character through hydrogen bonding interactions [23] [26].

The lipophilic components of the molecular structure include the aromatic ring systems and the extended polymethine chain, which contribute to organic solvent compatibility through π-π interactions and van der Waals forces [25] [27]. The indole ring systems provide moderate lipophilic character, while the conjugated polyene bridge offers additional aromatic character that facilitates dissolution in polar organic solvents [11] [25]. The alkyl chains present in the molecule, particularly the hexyl linker and butyl substituent, contribute modestly to lipophilic character [23] [25].

Using the Davies method for hydrophilic-lipophilic balance calculation, the compound exhibits an estimated hydrophilic-lipophilic balance value significantly greater than 10, placing it firmly in the water-soluble category [23]. The sulfonic acid groups contribute approximately 38.7 units each to the hydrophilic-lipophilic balance calculation, while the alkyl chains contribute negative values according to the Davies methodology [23]. This analysis confirms the predominantly hydrophilic nature of Disulfo-Indocyanine Green amine compared to non-sulfonated analogues [26] [28].

Structural ComponentHydrophilic ContributionLipophilic ContributionHLB Impact
Sulfonic acid groups (3×)Very high (+)NoneMajor water solubility driver
Carboxyl amide groupModerate (+)LowSupports aqueous solubility
Primary amine groupModerate (+)NoneEnhances water interaction
Indole ring systems (2×)LowModerate (+)Provides organic solvent compatibility
Polyene bridgeLowModerate (+)Aromatic π-system interaction
Alkyl chainsNegative (-)High (+)Reduces water solubility

The amphiphilic nature of Disulfo-Indocyanine Green amine, while predominantly hydrophilic, enables interaction with both aqueous and lipid environments [25] [27]. This balanced character facilitates the compound's utility in biological systems where interaction with both hydrophilic and lipophilic molecular environments is advantageous [22] [25]. The multiple charge centers distributed across the molecular framework create a complex solvation pattern that differs significantly from simple ionic compounds [27] [28].

Comparative Solubility Profiles in Aqueous versus Organic Media

The solubility characteristics of Disulfo-Indocyanine Green amine demonstrate a marked preference for polar solvents, with exceptional solubility in aqueous media attributable to the multiple sulfonic acid functionalities [26] [29]. In pure water, the compound exhibits high solubility exceeding 10 milligrams per milliliter, representing a substantial enhancement compared to non-sulfonated cyanine analogues that typically show limited aqueous solubility [26] [32]. This enhanced water solubility results from favorable ionic interactions between the sulfonate groups and water molecules, supplemented by hydrogen bonding from the amine and amide functionalities [26] [27].

Phosphate buffered saline solutions maintain the high solubility observed in pure water, with the ionic strength of the buffer system having minimal impact on dissolution behavior [29]. The compound's solubility in physiological buffers exceeds 10 milligrams per milliliter, making it suitable for biological applications requiring high dye concentrations [29] [31]. The presence of sodium and chloride ions in buffered systems does not significantly alter the solvation behavior due to the relatively weak interaction of these ions with the sulfonate groups compared to water molecules [29] [31].

Polar organic solvents demonstrate excellent compatibility with Disulfo-Indocyanine Green amine, with dimethyl sulfoxide and dimethylformamide supporting solubility levels exceeding 15-20 milligrams per milliliter [26] [28]. These aprotic polar solvents effectively solvate both the ionic sulfonate groups and the organic chromophore components, resulting in superior dissolution compared to aqueous media [26] [33]. Alcoholic solvents, including methanol and ethanol, provide moderate solubility in the range of 3-10 milligrams per milliliter, reflecting their intermediate polarity and hydrogen bonding capability [26] [32].

Solvent SystemSolubility AssessmentApproximate Solubility (mg/mL)Notes
WaterHighly soluble>10Enhanced by sulfonate groups
Dimethyl sulfoxideHighly soluble>20Organic co-solvent compatible
DimethylformamideHighly soluble>15Organic co-solvent compatible
MethanolModerately soluble5-10Polar protic solvent
EthanolModerately soluble3-8Polar protic solvent
DichloromethanePoorly soluble<1Limited by hydrophilic character
ChloroformPoorly soluble<1Limited by hydrophilic character
HexaneInsoluble<0.1Incompatible with nonpolar solvent

Nonpolar organic solvents demonstrate extremely limited compatibility with Disulfo-Indocyanine Green amine, with chlorinated solvents such as dichloromethane and chloroform supporting solubility levels below 1 milligram per milliliter [26] [33]. The hydrophilic character imparted by the sulfonic acid groups creates an energetically unfavorable interaction with nonpolar solvent systems, resulting in poor dissolution [23] [26]. Hydrocarbon solvents such as hexane show virtually no capacity for dissolving the compound, with solubility levels below 0.1 milligrams per milliliter [26] [32].

The successful synthesis of Disulfo-ICG amine requires careful consideration of precursor molecules and their functional group compatibility. The primary precursor, Indocyanine Green, serves as the foundational chromophore containing a polymethine chain that provides near-infrared fluorescence properties with excitation and emission wavelengths around 780 and 800 nanometers respectively [2]. The selection of appropriate precursors significantly impacts the final product's optical and chemical characteristics.

Indocyanine Green activation represents the initial critical step in synthesizing Disulfo-ICG amine derivatives. The activation process typically employs coupling agents such as N-hydroxysuccinimide esters or carbodiimide-based reagents to create reactive intermediates capable of forming stable covalent bonds with target biomolecules [2]. The molecular structure of ICG contains reactive sites that can be modified while preserving the essential chromophoric properties necessary for fluorescent applications.

The incorporation of disulfonate groups enhances the water solubility and stability of the resulting conjugates . These sulfonic acid moieties provide ionic character that facilitates dissolution in aqueous biological media and reduces non-specific binding to cellular components. The compatibility between sulfonate groups and various biological systems makes them particularly valuable for biomedical applications where hydrophilic properties are essential [3] [4].

Functional group compatibility assessment reveals that primary amines demonstrate excellent reactivity with activated ICG derivatives under physiological conditions [5] [6]. The nucleophilic nature of amino groups enables efficient conjugation reactions when the pH is maintained between 8.0 and 9.0, optimal conditions for amine reactivity while preserving protein integrity [6] [7]. Lysine residues in proteins represent the most accessible targets for Disulfo-ICG amine conjugation due to their abundance and reactive nature.

Cysteine residues offer alternative conjugation sites through thiol-specific chemistry, requiring reducing conditions to convert disulfide bonds to free sulfhydryl groups [5] [8]. This approach provides site-specific modification opportunities that can preserve protein function while enabling targeted fluorescent labeling. The compatibility between thiol groups and maleimide-functionalized derivatives demonstrates excellent selectivity and reaction efficiency [8] [9].

Amine Conjugation Strategies for Targeted Modifications

Amine conjugation strategies for Disulfo-ICG derivatives encompass multiple chemical approaches designed to achieve specific and efficient biomolecule modification. N-hydroxysuccinimide ester coupling represents the most widely employed method for protein labeling due to its rapid kinetics and high selectivity for primary amines [7] [10]. This reaction proceeds efficiently at room temperature within one to two hours under mildly alkaline conditions.

The optimization of NHS ester coupling involves careful control of reaction parameters including pH, temperature, and reagent stoichiometry [7]. Studies demonstrate that maintaining pH between 8.5 and 9.0 maximizes amine reactivity while minimizing hydrolysis of the active ester [11] [7]. The use of carbonate-bicarbonate buffer systems provides optimal conditions for conjugation while maintaining protein stability throughout the reaction period.

Reductive amination offers an alternative conjugation strategy that utilizes aldehyde or ketone functionalities to form stable amine linkages [6]. This approach demonstrates particular utility when targeting specific amino acid residues or when NHS ester chemistry proves incompatible with the target molecule. The reaction typically requires longer incubation periods and mild reducing agents such as sodium cyanoborohydride to achieve quantitative conversion [6].

Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition, provide highly specific conjugation methods with minimal side reactions [12] [9]. These bioorthogonal reactions proceed under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex biological systems. The incorporation of clickable functionalities into Disulfo-ICG amine derivatives enables post-conjugation modifications and multi-step labeling protocols.

Diazonium coupling reactions offer rapid and efficient amine modification through electrophilic aromatic substitution mechanisms [12]. This approach demonstrates particular effectiveness with aromatic amine-containing molecules and proceeds under mild acidic conditions within minutes. The reaction forms stable covalent bonds that resist hydrolysis under physiological conditions [12].

Kinetic analysis of amine conjugation reactions reveals that reaction rates depend significantly on the local environment surrounding the target amino group [6]. Solvent accessibility, electrostatic interactions, and steric hindrance all influence conjugation efficiency. Systematic studies using formaldehyde as a probe molecule can predict conjugation patterns for larger aldehyde-based linkers [6].

Purification Techniques for Sulfonated Dye Complexes

The purification of Disulfo-ICG amine conjugates requires specialized chromatographic techniques capable of separating desired products from unreacted starting materials, side products, and aggregates. Size exclusion high-performance liquid chromatography emerges as the primary method for initial purification, effectively separating conjugated products from free dye and high molecular weight aggregates [13] [14].

Size exclusion HPLC employs tandem columns such as TSK gel G3000SW linked to G4000SW to achieve optimal separation of molecular weight ranges relevant to protein-dye conjugates [13]. The mobile phase typically consists of phosphate buffer at pH 6.8 with added potassium chloride to maintain ionic strength. Flow rates of one milliliter per minute provide optimal resolution while maintaining reasonable analysis times [13].

The formation of high molecular weight aggregates during conjugation reactions represents a significant purification challenge that requires careful attention [13]. These aggregates, typically exceeding 150 kilodaltons, can comprise substantial portions of the reaction mixture and must be efficiently removed to obtain pure conjugation products. Size exclusion methods demonstrate superior capability for aggregate removal compared to alternative purification approaches.

Reverse-phase HPLC provides complementary purification capabilities based on hydrophobic interactions between the stationary phase and conjugated products [15] [14]. XTerra MS C18 columns demonstrate particular effectiveness for oligonucleotide and small molecule conjugates due to their hybrid particle technology and extended pH stability [15]. Mobile phases consisting of water and acetonitrile with trifluoroacetic acid enable efficient separation of labeled and unlabeled species.

The optimization of reverse-phase separations requires careful attention to gradient profiles and organic modifier concentrations [14] [16]. Fluorescence detection at appropriate excitation and emission wavelengths enables selective monitoring of dye-containing species while UV detection provides information about total protein content. The combination of detection methods facilitates accurate quantification of conjugation efficiency and product purity.

Ion exchange chromatography serves as an additional purification tool particularly useful for separating conjugates based on charge differences [3] [4]. Strong anion exchange resins can effectively separate sulfonated dye complexes from neutral or positively charged impurities. Salt gradient elution provides controlled release of bound species based on their ionic interactions with the stationary phase.

Ethyl acetate extraction represents a critical purification step for removing noncovalently bound dye from protein conjugates [13]. This liquid-liquid extraction technique selectively partitions hydrophobic dye molecules into the organic phase while leaving covalently bound conjugates in the aqueous phase. Multiple extraction cycles ensure complete removal of unbound dye, significantly improving the purity and reducing nonspecific background fluorescence.

Quality Control Standards for Biomedical Applications

Quality control standards for Disulfo-ICG amine derivatives in biomedical applications encompass comprehensive analytical validation protocols designed to ensure consistent product quality and performance. Spectral characterization represents the fundamental quality parameter, requiring measurement of absorption and emission spectra to verify proper chromophore integrity and fluorescent properties [17] [18].

Absorption spectroscopy analysis must confirm that the maximum absorption wavelength remains within two nanometers of the expected value, typically around 780 nanometers for ICG derivatives [11] [17]. Fluorescence quantum yield measurements provide quantitative assessment of emission efficiency, with acceptance criteria typically requiring values greater than 0.1 for biomedical applications [18]. These spectral parameters serve as primary indicators of product quality and batch-to-batch consistency.

Chemical purity assessment employs high-performance liquid chromatography coupled with mass spectrometry to identify and quantify impurities [19] [20]. Acceptance criteria typically require greater than 95% purity by peak area analysis, with detailed characterization of any impurities exceeding 0.1% of the total [19]. The analytical methods must demonstrate appropriate sensitivity, specificity, and stability in accordance with International Conference on Harmonisation guidelines.

Conjugation efficiency evaluation utilizes flow cytometry and spectrophotometric methods to determine the fluorophore-to-protein ratio in bioconjugates [21] [22]. Acceptable conjugation ratios typically range from 0.7 to 1.4 fluorophores per protein molecule, balancing labeling efficiency with preservation of biological activity [23] [21]. Quantitative fluorescence cytometry provides additional validation through molecules of equivalent soluble fluorochrome analysis.

Stability testing protocols assess product degradation under accelerated aging conditions to predict shelf life and storage requirements [24]. Monthly analysis of samples stored at elevated temperatures provides data for Arrhenius extrapolation to normal storage conditions. Acceptance criteria typically allow less than 5% degradation per month under stress conditions [24].

Biocompatibility assessment employs standardized cell viability assays to evaluate potential cytotoxic effects of the fluorescent conjugates [24] [25]. Cell viability must exceed 80% at therapeutically relevant concentrations to meet biomedical application requirements [25]. These studies should encompass multiple cell lines relevant to the intended application and include appropriate positive and negative controls.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

1032.34234627 g/mol

Monoisotopic Mass

1032.34234627 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-10-2024

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